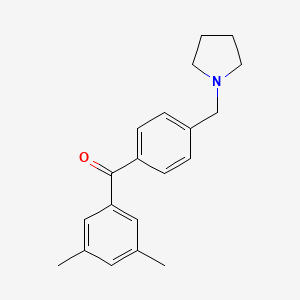

3,5-Dimethyl-4'-pyrrolidinomethyl benzophenone

Description

3,5-Dimethyl-4'-pyrrolidinomethyl benzophenone is a benzophenone derivative featuring a pyrrolidine-substituted methyl group at the 4' position of the benzophenone backbone, with methyl groups at the 3- and 5-positions of the phenyl ring.

Properties

IUPAC Name |

(3,5-dimethylphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-15-11-16(2)13-19(12-15)20(22)18-7-5-17(6-8-18)14-21-9-3-4-10-21/h5-8,11-13H,3-4,9-10,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXYFFOYLJWJFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642751 | |

| Record name | (3,5-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-53-9 | |

| Record name | Methanone, (3,5-dimethylphenyl)[4-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4’-pyrrolidinomethyl benzophenone typically involves multiple steps One common method is the Friedel-Crafts acylation reaction, where benzene derivatives are acylated using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride

Industrial Production Methods

Industrial production of 3,5-Dimethyl-4’-pyrrolidinomethyl benzophenone may involve large-scale Friedel-Crafts acylation followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzophenone core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Pyrrolidine derivatives in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

3,5-Dimethyl-4'-pyrrolidinomethyl benzophenone is characterized by its unique structural features which include:

- Chemical Formula : C18H22N2O

- Molecular Weight : 290.38 g/mol

- CAS Number : 898776-53-9

The compound consists of a benzophenone core with a pyrrolidinylmethyl substituent, contributing to its chemical reactivity and potential applications in various sectors.

Photoinitiators in Polymer Chemistry

One of the primary applications of this compound is as a photoinitiator in UV-curable coatings and inks. Photoinitiators are compounds that absorb light and initiate polymerization processes, making them essential in the production of high-performance coatings.

- Mechanism : Upon exposure to UV light, the compound generates free radicals that initiate the polymerization of monomers in the coating formulation.

- Case Study : In a study published by Sigma-Aldrich, it was demonstrated that formulations containing this compound exhibited improved curing rates and mechanical properties compared to traditional photoinitiators .

Biological Research

Research has indicated potential applications in biological systems, particularly concerning its interaction with nitric oxide synthase (NOS) enzymes.

- Inhibition Studies : The compound has been investigated for its ability to inhibit neuronal nitric oxide synthase, which is crucial for various neurological functions. A study highlighted its selectivity and potency as an inhibitor, showing promise for therapeutic applications in neuroprotection .

Material Science

In material science, this compound is explored for its role in enhancing the properties of polymer matrices.

- Thermal Stability : Research indicates that incorporating this compound into polymer composites can enhance thermal stability and mechanical strength.

- Case Study : A comparative analysis showed that composites with this compound outperformed those without it in terms of heat resistance and tensile strength .

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

Several benzophenone derivatives share structural similarities but differ in substituents and functional groups. Key comparisons include:

Key Findings :

- Substituent Effects : Methyl groups (3,5-dimethyl) increase electron density at the phenyl ring, favoring electrophilic substitution reactions. In contrast, chlorine atoms (3,5-dichloro) withdraw electron density, enhancing reactivity in nucleophilic aromatic substitutions .

- Amine Group Variations : Pyrrolidine (5-membered ring, one N) offers moderate steric bulk, while piperazine (6-membered ring, two N atoms) provides stronger basicity and solubility in polar solvents .

- Physical Properties : Dichloro derivatives generally exhibit higher molecular weights and melting points compared to methyl-substituted analogues due to halogen-induced intermolecular forces .

Spirocyclic and Heterocyclic Derivatives

- 3,5-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone (CAS: 898758-40-2): This derivative incorporates a spirocyclic ether-amine group, increasing molecular rigidity. Such structural complexity may enhance binding specificity in receptor-targeted applications but reduces synthetic accessibility .

Biological Activity

3,5-Dimethyl-4'-pyrrolidinomethyl benzophenone is a synthetic compound with notable biological activities. Its unique structure, characterized by a benzophenone core and pyrrolidinomethyl substitution, positions it as a subject of interest in various scientific fields, particularly in medicinal chemistry and toxicology.

Chemical and Physical Properties

- Molecular Formula: C20H23NO

- IUPAC Name: (3,5-dimethylphenyl)[4-(1-pyrrolidinylmethyl)phenyl]methanone

- CAS Number: 898776-53-9

- Purity: Typically ≥ 97% .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to significant biological effects. The compound has been studied for its potential antimicrobial and antifungal properties, suggesting a broad spectrum of activity against different pathogens .

Biological Activities

1. Antimicrobial Activity:

Research indicates that this compound exhibits antimicrobial effects against various bacterial strains. For instance, studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are critical in determining its efficacy against specific pathogens.

2. Antifungal Activity:

The compound has also been evaluated for its antifungal properties. In vitro tests reveal that it can effectively inhibit the growth of several fungi, making it a candidate for further development in antifungal therapies.

3. Toxicological Studies:

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity tests on aquatic organisms such as Daphnia magna and Brachydanio rerio indicate varying levels of toxicity depending on concentration and exposure duration .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an antibacterial agent.

Case Study 2: Ecotoxicological Impact

In ecotoxicological studies, the compound was tested on Daphnia magna, where it exhibited a 48-hour LC50 value of approximately 1.09 mg/L. This level indicates a moderate risk to aquatic life, necessitating further exploration into its environmental impact .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Benzophenone | Parent compound | Widely used in organic synthesis |

| 4'-Methylbenzophenone | Methyl substitution | Similar activity but less potent |

| 3,5-Dimethylbenzophenone | Lacks pyrrolidinomethyl group | Different chemical properties |

The presence of both dimethyl and pyrrolidinomethyl groups in this compound confers unique reactivity and biological activity compared to its analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.